2-Ethoxy-1,3-benzoxazol-5-amine
Description
Significance of the Benzoxazole (B165842) Scaffold in Chemical Research
The benzoxazole scaffold is recognized as a "privileged structure" in medicinal chemistry. nih.govrsc.org This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them versatile starting points for drug discovery. Natural and synthetic compounds containing the benzoxazole ring exhibit a wide array of biological activities. nih.gov
Research has extensively documented the importance of benzoxazole derivatives in developing new therapeutic agents. thieme-connect.com They have been investigated for their potential as antiproliferative, anti-inflammatory, antimicrobial, and antifungal agents. nih.govresearchgate.net For instance, certain 2-arylphenyl-benzoxazole derivatives have been identified as selective inhibitors of the COX-2 enzyme, indicating their potential as anti-inflammatory drugs. acs.orgacs.org The rigid, planar structure of the benzoxazole system and its ability to participate in various intermolecular interactions are key to its biological functions. The ongoing interest in this scaffold suggests a high potential for the discovery of novel, biologically active compounds. nih.gov
Overview of Ethoxy and Amine Functionalization in Heterocyclic Systems
The properties and reactivity of a heterocyclic core are significantly modified by its functional groups. In 2-Ethoxy-1,3-benzoxazol-5-amine, the ethoxy and amine groups play crucial roles.
Amine Functionalization: Heterocyclic amines are a major class of organic compounds, with the nitrogen atom's lone pair of electrons making them both basic and nucleophilic. lamission.edupressbooks.pub The position and electronic environment of the amine group influence its basicity. libretexts.org In aromatic systems, the amine group can be a powerful directing group in electrophilic substitution reactions and can form hydrogen bonds, which is critical for molecular recognition at biological targets. lamission.edu The amino group on the benzoxazole ring can also serve as a handle for further synthetic modifications, such as the formation of Schiff bases to create more complex derivatives with potentially enhanced biological activities. rjptonline.org
Ethoxy Functionalization: The ethoxy group, an ether linkage with an ethyl group, can influence a molecule's physicochemical properties, such as lipophilicity and solubility. The introduction of an ethoxy group can be a key step in the synthesis of more complex heterocyclic systems. For example, 2-ethoxy-(4H)-3,1-benzoxazin-4-one has been used as a precursor to synthesize a variety of quinazolinone derivatives through reactions with nucleophiles. nih.gov In the context of this compound, the ethoxy group at the 2-position is integral to the molecule's identity and likely influences its steric and electronic properties, thereby affecting its potential interactions with biological macromolecules.
Research Landscape and Scope for this compound
The research landscape for benzoxazole derivatives is active, with numerous studies focusing on the synthesis and biological evaluation of new analogues. thieme-connect.com Common synthetic routes to the benzoxazole core often involve the condensation of an o-aminophenol with precursors like carboxylic acids or aldehydes. thieme-connect.commdpi.com More advanced, metal-catalyzed methods have also been developed to afford functionalized benzoxazoles. researchgate.net
While extensive research exists for the broader benzoxazole class, specific, in-depth studies focusing exclusively on this compound are not prominently featured in the current literature. Much of the available information comes from chemical catalogs and databases. bldpharm.comarctomsci.com However, the documented biological activities of structurally related compounds provide a clear scope for future investigation. For example, derivatives of benzo[d]oxazol-5-amine have been used to synthesize Schiff bases that were evaluated for antimicrobial activity. rjptonline.org Similarly, other 2-substituted benzoxazoles have been studied for their anticancer and antifungal properties. researchgate.netmdpi.com
The presence of both a nucleophilic amine group and an ethoxy-substituted carbon on the benzoxazole scaffold makes this compound a versatile building block. Future research could explore its use in synthesizing new libraries of compounds for high-throughput screening or in developing targeted agents based on the known activities of similar benzoxazoles. The compound represents a promising, yet underexplored, entity within the rich field of heterocyclic chemistry.
Table 2: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 2-ethoxy-(4H)-3,1-benzoxazin-4-one |
| Benzo[d]oxazol-5-amine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethoxy-1,3-benzoxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c1-2-12-9-11-7-5-6(10)3-4-8(7)13-9/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSHMFXCXSMBONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC2=C(O1)C=CC(=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Ethoxy 1,3 Benzoxazol 5 Amine and Its Analogs
Established Synthetic Routes to the Benzoxazole (B165842) Core
The benzoxazole ring system is a privileged scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. These can be broadly categorized into classical cyclization reactions, modern catalytic approaches, and efficient one-pot strategies.
The most traditional and widely used method for synthesizing the benzoxazole core involves the condensation of an o-aminophenol with a carboxylic acid or its derivatives, followed by cyclodehydration. This reaction is typically promoted by strong acids such as polyphosphoric acid (PPA) or boric acid, often requiring high temperatures. The reaction proceeds through the formation of an intermediate o-hydroxy amide, which then undergoes intramolecular cyclization to form the benzoxazole ring.
For the synthesis of the target molecule, this would involve reacting 4-amino-2-aminophenol with a reagent that can provide the C2-ethoxy group.
Table 1: Examples of Benzoxazole Synthesis via Cyclization of o-Aminophenol Derivatives
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
| o-Aminophenol | Carboxylic Acid | Polyphosphoric Acid (PPA), High Temp. | 2-Substituted Benzoxazole | |
| o-Aminophenol | Acid Chloride | Pyridine, Room Temp. | 2-Substituted Benzoxazole | |
| o-Aminophenol | Orthoester | Catalytic Acid, Heat | 2-Substituted Benzoxazole |
To overcome the harsh conditions of classical methods, various catalyst-mediated approaches have been developed. These methods often offer milder reaction conditions, higher yields, and greater functional group tolerance. Both metal-based and metal-free catalysts have been employed.
For instance, copper-catalyzed intramolecular C-O bond formation from o-haloanilides has been reported as an efficient route to benzoxazoles. Another approach involves the oxidative cyclization of Schiff bases derived from o-aminophenols and aldehydes, using catalysts like manganese dioxide or hypervalent iodine reagents. Indium(III) triflate has also been shown to be an effective catalyst for the condensation of o-aminophenols with β-ketoesters to yield 2-substituted benzoxazoles.
Table 2: Catalyst-mediated Synthesis of Benzoxazoles
| Reactants | Catalyst | Conditions | Product | Reference |
| o-Haloanilide | Copper | Base, High Temp. | 2-Substituted Benzoxazole | |
| o-Aminophenol, Aldehyde | Manganese Dioxide | Toluene, Reflux | 2-Substituted Benzoxazole | |
| o-Aminophenol, β-Ketoester | Indium(III) Triflate | Toluene, Reflux | 2-Substituted Benzoxazole |
One-pot multicomponent reactions (MCRs) have emerged as highly efficient and atom-economical methods for the synthesis of complex molecules from simple starting materials in a single synthetic operation. Several MCRs have been developed for the synthesis of benzoxazoles.
One such strategy involves the reaction of an o-aminophenol, an aldehyde, and an oxidizing agent. Another example is the palladium-catalyzed three-component reaction of o-iodoanilines, carbon monoxide, and terminal alkynes, which proceeds through a cascade of reactions to form the benzoxazole ring. These methods provide rapid access to diverse libraries of benzoxazole derivatives.
Introduction of the Ethoxy Moiety
The introduction of the 2-ethoxy group is a critical step in the synthesis of the target compound. This can be achieved either by ethylation of a pre-formed benzoxazole intermediate or by designing a precursor that already contains the ethoxy group.
One common approach is the synthesis of a 2-hydroxybenzoxazole (or its tautomeric form, benzoxazolin-2-one), followed by O-ethylation. The benzoxazolin-2-one can be prepared by reacting an o-aminophenol with phosgene, urea, or diethyl carbonate. Subsequent ethylation with an ethylating agent like ethyl iodide or diethyl sulfate (B86663) in the presence of a base yields the 2-ethoxybenzoxazole.
For the target molecule, this would involve the synthesis of 5-aminobenzoxazolin-2-one, followed by ethylation. However, the presence of the amino group could lead to competitive N-ethylation, potentially requiring a protecting group strategy for the amine.
A more direct approach involves using a precursor that already contains the necessary C2-ethoxy functionality. A highly effective method is the reaction of an o-aminophenol with ethyl chloroformate or a related reagent. This directly installs the ethoxycarbonyl group, which can then be cyclized to the 2-ethoxybenzoxazole.
Another powerful method is the condensation of an o-aminophenol with an orthoester, such as triethyl orthoformate, which can serve as a source of the C2-ethoxy group. A particularly relevant method for the synthesis of 2-alkoxybenzoxazoles is the reaction of o-aminophenols with tetraethyl orthocarbonate in the presence of a catalytic amount of a Lewis acid.
A direct synthesis of 2-ethoxy-5-nitrobenzoxazole has been reported through the cyclocondensation of 2-amino-4-nitrophenol (B125904) with triethyl orthoacetate under microwave irradiation. The nitro group can then be reduced to the desired 5-amino group in a subsequent step.
Strategies for Introducing the Amino Functionality at Position 5
The introduction of an amino group at the 5-position of the benzoxazole ring is a critical step. This is typically achieved either by the reduction of a corresponding nitro-substituted precursor or, less commonly for this specific substitution pattern, through direct amination techniques.
The most prevalent and reliable method for introducing a 5-amino group onto a benzoxazole ring is through the chemical reduction of a 5-nitro-benzoxazole intermediate. This strategy is a classic transformation in organic synthesis. The general pathway involves the initial synthesis of a 2-substituted-5-nitro-1,3-benzoxazole, followed by the reduction of the nitro group to an amine.
The precursor, 2-Ethoxy-5-nitro-1,3-benzoxazole , would first be synthesized. This is typically achieved by the condensation of 4-nitro-2-aminophenol with a reagent that can provide the 2-ethoxy functionality. Common reagents for this cyclization include orthoesters or cyanates.
Once the nitro precursor is obtained, various reducing agents can be employed to convert the nitro group (-NO₂) to the desired amino group (-NH₂). The choice of reducing agent is critical to ensure high yield and to avoid the reduction of other functional groups within the molecule.
Common Reduction Methods for Nitroarenes:
| Reducing Agent/System | Solvent(s) | Typical Conditions | Notes |
| Tin(II) Chloride (SnCl₂) | Ethanol (B145695), Ethyl Acetate | Often requires acidic conditions (e.g., HCl) | A classic, effective, and widely used method for nitro group reduction. |
| Iron (Fe) in Acetic Acid | Acetic Acid, Water, Ethanol | Heating is often required | A cost-effective and "greener" alternative to other metal-based reductions. |
| Catalytic Hydrogenation (H₂) | Ethanol, Methanol (B129727), THF | Requires a metal catalyst (e.g., Palladium on Carbon (Pd/C), Platinum(IV) oxide (PtO₂), Raney Nickel) | A clean method where the only byproduct is water; requires specialized hydrogenation equipment. |
| Sodium Dithionite (Na₂S₂O₄) | Water/Methanol mixture | Mild conditions, often at room temperature | Can be sensitive to air and moisture. |
The reduction of a 5-nitro-benzoxazole to a 5-amino-benzoxazole is a well-established transformation, as these amino derivatives serve as crucial building blocks for dyes, pharmaceuticals, and other functional materials. google.com
Direct C-H amination involves the formation of a carbon-nitrogen bond directly on the aromatic ring, replacing a hydrogen atom. While highly desirable from an atom-economy perspective, the direct amination of the benzoxazole C5-position is less common and more challenging than the reduction of a nitro group. Most direct amination strategies for benzoxazoles have been developed for the C2-position, which is electronically activated for nucleophilic attack. beilstein-journals.orgacs.org
However, research into C-H functionalization is a rapidly evolving field. Hypothetically, a direct amination at C5 could be explored through transition-metal-catalyzed reactions, potentially requiring a directing group to achieve the desired regioselectivity. Silver-mediated direct amination has been reported for benzoxazoles, though these examples typically focus on the C2 position. mdpi.com Such methods often require specific catalysts (e.g., copper or palladium complexes), ligands, and oxidants to proceed efficiently. beilstein-journals.org The development of a regioselective C5-amination for a 2-ethoxy-substituted benzoxazole would represent a significant synthetic advancement but is not a standard reported method.
Green Chemistry Approaches in 2-Ethoxy-1,3-benzoxazol-5-amine Synthesis
The principles of green chemistry aim to reduce waste, use less hazardous materials, and improve energy efficiency in chemical synthesis. Several modern techniques are being applied to the synthesis of benzoxazoles. mdpi.com
Microwave-assisted organic synthesis utilizes microwave irradiation to heat reactions, often resulting in dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. eurekaselect.comthieme-connect.com This technique has been successfully applied to the synthesis of various benzoxazole derivatives. tandfonline.commdpi.com
The key cyclization step—the reaction of a 2-aminophenol (B121084) derivative with a carboxylic acid, aldehyde, or orthoester—is particularly amenable to microwave heating. thieme-connect.comscienceandtechnology.com.vn For instance, the condensation of 4-nitro-2-aminophenol with an appropriate C2 source could be accelerated significantly.
Example of Microwave-Assisted Benzoxazole Synthesis:
| Reactants | Catalyst/Conditions | Time (MW) vs. Conventional | Yield | Reference |
| 2-Aminophenol, Benzaldehyde (B42025) | [CholineCl][oxalic acid], Solvent-free | 5-10 min (MW) vs. several hours | Good to Excellent | mdpi.com |
| 2-Aminophenol, Carboxylic Acid | Solvent-free, Catalyst-free | 20 min (MW) | Good | thieme-connect.com |
| 2-Amino-4-methylphenol, Aromatic Aldehydes | Iodine, K₂CO₃, Solvent-free | 10 min (MW) | 67-90% | scienceandtechnology.com.vn |
These examples demonstrate the potential for microwave assistance to expedite the formation of the benzoxazole core in the synthesis of this compound. eurekaselect.commdpi.com
Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid. This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates. nih.gov Ultrasound has been employed for the efficient synthesis of benzoxazoles and other heterocyclic compounds, often under milder conditions and in shorter timeframes than traditional methods. researchgate.netresearchgate.netacs.org
Studies have shown that the condensation of 2-aminophenols with aldehydes can be effectively catalyzed by heterogeneous catalysts under ultrasonic irradiation, leading to high yields in minutes. researchgate.net This approach offers a green alternative by reducing energy consumption and often allowing for the use of recyclable catalysts. The synthesis of benzofuran-oxadiazole hybrids, which share structural similarities, has also been successfully achieved using ultrasound, highlighting the method's versatility. semanticscholar.org
Mechanochemistry involves inducing chemical reactions by grinding, milling, or shearing solid reactants, often in the absence of a solvent. researchgate.net This solvent-free approach is inherently green and can lead to the formation of products that are difficult to obtain through solution-phase chemistry. rsc.org
The synthesis of benzoxazoles, benzimidazoles, and benzothiazoles has been achieved through mechanochemical methods, such as grinding reactants in a mortar and pestle or using a ball mill. tandfonline.comrsc.org These reactions are typically rapid, high-yielding, and avoid the use of bulk solvents, which simplifies purification and reduces environmental impact. rsc.org While specific application to this compound is not documented, the successful synthesis of analogous structures via mechanochemistry suggests its viability for this target molecule. tandfonline.com
Solvent-Free or Environmentally Benign Solvent Systems (e.g., Deep Eutectic Solvents)
The pursuit of "green chemistry" has driven the development of synthetic protocols that minimize or eliminate the use of volatile and toxic organic solvents. Solvent-free reactions and the use of environmentally benign solvent systems like Deep Eutectic Solvents (DES) have emerged as powerful alternatives for the synthesis of benzoxazole frameworks.
Deep Eutectic Solvents are a class of ionic liquids typically formed by mixing a quaternary ammonium (B1175870) salt (like choline (B1196258) chloride) with a hydrogen bond donor (HBD) such as glycerol, ethylene (B1197577) glycol, or carboxylic acids. nih.govdntb.gov.ua These solvents are attractive due to their low cost, low vapor pressure, biodegradability, and potential for recyclability. researchgate.net
Research has demonstrated the successful synthesis of 2-arylbenzoxazoles using a DES as both the solvent and catalyst. nih.gov For instance, a DES prepared from zinc chloride and ethylene glycol ([ZnCl₂][ethylene glycol]₄) has been shown to effectively catalyze the C2-arylation of benzoxazole with benzaldehyde under solvent-free conditions. nih.govrsc.org This method avoids the need for expensive and toxic palladium catalysts often used in such cross-coupling reactions. rsc.org The reaction proceeds smoothly at elevated temperatures (e.g., 120 °C) and the DES can be recovered and reused multiple times without a significant drop in catalytic activity. nih.govresearchgate.net
Microwave irradiation has been combined with DES catalysis to further enhance reaction efficiency for benzoxazole synthesis. dntb.gov.ua A study utilizing [CholineCl][oxalic acid] as a DES catalyst under microwave conditions demonstrated good to excellent conversion rates in the cyclization of 2-aminophenols and benzaldehydes. dntb.gov.ua Other green methodologies for synthesizing benzoxazole derivatives include ultrasound-assisted synthesis and mechanochemical reactions (ball milling), which have shown excellent yields. mdpi.com
Table 1: Examples of Benzoxazole Synthesis in Green Solvent Systems
| Method | Catalyst/Solvent System | Substrates | Conditions | Yield | Reference |
|---|---|---|---|---|---|
| Solvent-Free | [ZnCl₂][ethylene glycol]₄ (DES) | Benzoxazole + Benzaldehyde | 120 °C, 6 h | 95% | researchgate.net |
| Microwave-Assisted | [CholineCl][oxalic acid] (DES) | 2-Aminophenols + Benzaldehydes | MW Irradiation | Good to Excellent | dntb.gov.ua |
| Solvent-Free Sonication | Imidazolium (B1220033) chlorozincate(II) ionic liquid on Fe₃O₄ nanoparticles | 2-Aminophenol + Benzaldehyde | 70 °C, 30 min, Ultrasound | Up to 90% | nih.gov |
| Deep Eutectic Solvent | Choline chloride (ChCl) + Glycerol (1:2) | 4-hydroxy-3-methoxybenzaldehyde + 1-(2-chloroethyl) pyrrolidine (B122466) hydrochloride | 40 °C, 2 h | 20% | mdpi.com |
Electrochemical Synthesis Methods
Electrochemical synthesis offers a sustainable and powerful tool for constructing benzoxazole rings, often proceeding under mild, oxidant-free conditions. nih.gov This approach replaces chemical reagents with electrons, minimizing waste and enhancing atom economy. rsc.org Paired electrolysis, where valuable products are formed at both the anode and cathode, further boosts efficiency. cardiff.ac.uk
One common electrochemical strategy for benzazole synthesis is the oxidative cyclization of precursors like o-aminophenols with aldehydes. bohrium.com These reactions can be performed in an undivided cell using simple graphite (B72142) and platinum electrodes. bohrium.com The choice of electrolyte is critical; for example, acetic acid has been used effectively as both the electrolyte and promoter, allowing for high yields and shorter reaction times. researchgate.net
The intramolecular Shono-type oxidative coupling represents another advanced electrochemical route. This method has been used to cyclize glycine (B1666218) derivatives into 2-substituted benzoxazoles in good yields (51-85%). nih.govacs.org The process is notable for being transition-metal- and oxidant-free, generating only hydrogen gas as a byproduct. nih.gov
Furthermore, electrochemical methods have been developed for the direct amination of the benzoxazole core. The C–N bond formation at the 2-position of benzoxazole has been achieved by reacting it with N-heterocycles using aluminum and carbon electrodes in the presence of tetrabutylammonium (B224687) iodide (TBAI) as the electrolyte. researchgate.net Indirect electrochemical methods, using redox mediators like NaI, have also been employed to generate 2-substituted benzoxazoles from Schiff bases in high yields (70-95%). beilstein-journals.org
Table 2: Overview of Electrochemical Methods for Benzoxazole Synthesis
| Method | Electrodes (Anode/Cathode) | Electrolyte/Mediator | Reaction Type | Key Features | Reference |
|---|---|---|---|---|---|
| Oxidative Cyclization | Graphite / Platinum | NH₄Cl in CH₃CN | o-Aminophenol + Aldehyde | Catalyst- and oxidant-free, mild conditions. | bohrium.com |
| Shono-Type Coupling | Not specified | Not specified | Intramolecular cyclization of glycine derivatives | Atom-economical, transition-metal-free, H₂ as byproduct. | nih.govacs.org |
| Direct Amination | Carbon / Aluminum | Tetrabutylammonium iodide (TBAI) | Benzoxazole + N-heterocycles | Direct C-N bond formation at C2-position. | researchgate.net |
| Indirect Electrolysis | Not specified | NaI (redox mediator) | Cyclization of Schiff bases | High yields (70-95%), broad substrate scope. | beilstein-journals.org |
Catalytic Systems in the Synthesis of this compound Frameworks
Catalysis is central to the efficient synthesis of benzoxazole heterocycles, enabling reactions with high selectivity and yield under milder conditions. Various catalytic systems, including metal-based, Lewis acid, and organocatalytic approaches, have been developed.
Metal-Catalyzed Reactions (e.g., Copper-promoted, Nickel-supported)
Transition metals, particularly copper and nickel, are widely used to catalyze the formation of the benzoxazole ring. These metals are more abundant and less toxic than precious metals like palladium.
Copper-catalyzed reactions are prominent in benzoxazole synthesis. One effective method is the intramolecular oxidative C-O coupling of benzanilides, which serves as a key step in forming the 2-arylbenzoxazole structure. nih.govresearchgate.net Copper catalysts also facilitate the condensation of 2-aminobenzenethiols with nitriles to produce 2-substituted benzothiazoles, a reaction principle that can be extended to benzoxazoles. organic-chemistry.org Copper(I) and Copper(II) salts have been shown to be effective. For example, a Cu(I)-catalyzed one-pot synthesis of 2H-1,4-benzoxazin-3-(4H)-ones involves the condensation of 2-(o-haloaryloxy)acyl chlorides with primary amines followed by an intramolecular C-N coupling. umich.edu In some cases, copper-catalyzed reactions proceed under redox-neutral conditions without the need for external ligands or additives. rsc.org
Nickel-catalyzed systems have also been investigated for the synthesis of benzoxazoles, often as a cost-effective alternative to palladium. researchgate.netrsc.org Lewis acid transition metal catalysts, including divalent nickel salts, have been shown to catalyze the formation of 1,2,4,5-tetrazines directly from nitriles, demonstrating their ability to activate nitrile groups for cyclization reactions, a step relevant to certain benzoxazole synthetic routes. nih.gov
Table 3: Examples of Metal-Catalyzed Benzoxazole Synthesis
| Catalyst | Reaction Type | Starting Materials | Key Features | Reference |
|---|---|---|---|---|
| Copper | Intramolecular oxidative C-O coupling | Benzanilides | Forms 2-arylbenzoxazoles. | nih.gov |
| Cu(OAc)₂ | Condensation/Cyclization | 2-Aminobenzenethiols + Nitriles | Mild conditions, applicable to benzoxazoles. | organic-chemistry.org |
| Cu(I) | One-pot condensation and C-N coupling | 2-(o-haloaryloxy)acyl chlorides + Primary amines | Good to excellent yields for benzoxazinones. | umich.edu |
| Nickel(II) salts | Nitrile activation/Cyclization | Aliphatic nitriles + Hydrazine (B178648) | Homogeneous catalysis for heterocycle synthesis. | nih.gov |
Lewis Acid Catalysis (e.g., BF₃·Et₂O)
Boron trifluoride etherate (BF₃·Et₂O) is a versatile and powerful Lewis acid catalyst used in a wide array of organic transformations, including cyclization reactions essential for forming heterocyclic systems. researchgate.netresearchgate.net Its primary role in catalysis is to activate substrates by coordinating to Lewis basic sites, such as the oxygen atom of a carbonyl group or an epoxide. reddit.com This coordination withdraws electron density, rendering the substrate more electrophilic and susceptible to nucleophilic attack. reddit.com
In the context of benzoxazole synthesis, BF₃·Et₂O can facilitate the key cyclization step. For instance, it can promote the ring-opening of an epoxide, initiating a cascade cyclization to form complex polycyclic systems. nih.gov While direct examples for this compound are not prevalent, the principle is applicable. A plausible route could involve the BF₃·Et₂O-catalyzed reaction between a suitably substituted 2-aminophenol and an orthoester or a related carbonyl compound. The Lewis acid would activate the carbonyl component, facilitating the nucleophilic attack by the amino group of the phenol, followed by cyclization and dehydration to yield the benzoxazole core. BF₃·Et₂O has proven effective in mediating such cyclizations under mild conditions, often providing better yields than corresponding Brønsted acids. nih.govmedcraveonline.com
Organocatalysis and Base-Mediated Transformations
Organocatalysis , the use of small, metal-free organic molecules to accelerate reactions, has become a cornerstone of modern synthesis. nih.govsemanticscholar.org These catalysts operate through various activation modes, such as forming nucleophilic enamine intermediates or electrophilic iminium ions. beilstein-journals.org In the synthesis of benzoxazole precursors, organocatalysts like proline derivatives or thioureas can be employed to facilitate cascade reactions, building molecular complexity efficiently. nih.gov Bifunctional organocatalysts, which possess both an acidic and a basic site (e.g., squaramides or thioureas with an amine), can activate both the nucleophile and the electrophile simultaneously, leading to high stereoselectivity and efficiency in reactions like the aza-Michael addition, a key step in constructing nitrogen-containing scaffolds. mdpi.combeilstein-journals.org
Base-mediated transformations are fundamental to many benzoxazole synthetic routes. Bases are crucial for deprotonation steps, enabling cyclization. For instance, the synthesis of 2-aminobenzoxazoles can be achieved from o-aminophenols via cyclization, where a base is required. acs.org In the Smiles rearrangement, a powerful method for intramolecular aromatic substitution, a base is used to generate a nucleophile that attacks an aromatic ring, leading to the formation of new heterocyclic systems. This approach has been used for a metal-free, one-pot amination of benzoxazole-2-thiol with various amines. acs.org The choice of base (e.g., K₂CO₃) and reaction temperature can be critical in directing the reaction towards the desired product. acs.org
Recyclable Catalysts and Their Efficiency
The development of recyclable catalysts is a key goal in sustainable chemistry, combining the high efficiency of homogeneous catalysts with the ease of separation of heterogeneous catalysts. nih.gov This is often achieved by immobilizing a catalytically active species onto a solid support.
Supports such as magnetic iron oxide nanoparticles (Fe₃O₄), silica, polymers, and chitosan (B1678972) have been successfully used. nih.govnih.govsemanticscholar.org For example, an imidazolium chlorozincate(II) ionic liquid supported on Fe₃O₄ nanoparticles has been used as a magnetically separable and recyclable catalyst for the synthesis of 2-phenylbenzoxazole (B188899) under solvent-free sonication. nih.gov The catalyst was reused for multiple cycles with only a slight decrease in yield. nih.gov
Silica is another common support. A silica-anchored proline-copper(I) catalyst was developed for azide-alkyne cycloadditions and could be recovered by simple filtration and reused for up to six reactions without a significant loss of activity. nih.gov Chitosan, a natural biopolymer, has also been used as a support for metal oxide nanoparticles (e.g., CaO, CuO, MgO), creating efficient and recyclable base catalysts for various organic transformations. semanticscholar.org The efficiency of these recyclable systems is a major advantage, making them suitable for larger-scale synthesis by reducing catalyst cost and waste. nih.govfrontiersin.org
Table 4: Efficiency of Recyclable Catalysts in Heterocycle Synthesis
| Catalyst System | Support | Reaction | Recyclability | Reference |
|---|---|---|---|---|
| Imidazolium chlorozincate(II) ionic liquid | Fe₃O₄ Nanoparticles | Benzoxazole synthesis | Recycled 5 times, yield dropped from 85% to 78%. | nih.gov |
| Proline-Copper(I) | Silica | Azide-Alkyne Cycloaddition | Reusable for up to 6 reactions. | nih.gov |
| Palladium-XantPhos complex | Zn-porphyrin functionalized silica | Allylic Alkylation | Recycled for at least 2 additional runs. | nih.gov |
| Chitosan-CaO nanocomposite | Chitosan | Thiazole synthesis | Recycled multiple times with sustained high yields. | semanticscholar.org |
Chemical Reactivity and Mechanistic Investigations of 2 Ethoxy 1,3 Benzoxazol 5 Amine
Electrophilic Aromatic Substitution Reactions on the Benzoxazole (B165842) Ring
The benzoxazole ring system of 2-Ethoxy-1,3-benzoxazol-5-amine is a substituted benzene (B151609) ring fused to an oxazole (B20620). The reactivity of the benzene portion of the molecule towards electrophilic aromatic substitution (EAS) is significantly influenced by the substituents present. In this case, the ring is endowed with two electron-donating groups: the amino group (-NH₂) at position 5 and the alkoxy group (-OR) that is part of the fused oxazole structure, conceptually linked to position 4.
Both amino and alkoxy groups are powerful activating groups and ortho-, para- directors in EAS reactions. youtube.com The amino group at C-5 would strongly direct incoming electrophiles to the ortho positions (C-4 and C-6). However, the C-4 position is already part of the fused ring system. Therefore, the primary site for electrophilic attack is the C-6 position. The activating effect of the ether oxygen, ortho to the C-7 position, would also direct substitution to C-7, albeit to a lesser extent compared to the influence of the amino group. Computational studies on similar benzoxazole derivatives help in predicting the most reactive sites within the molecule. researchgate.net
Reactions Involving the Ethoxy Group
The ethoxy group at the 2-position of the benzoxazole ring is a key functional handle that can undergo specific chemical transformations, primarily involving the cleavage of the ether bond.
Ether Cleavage Reactions
Ethers are generally stable functional groups but can be cleaved under strongly acidic conditions. youtube.commasterorganicchemistry.com The cleavage of the ethoxy group in this compound is an acid-catalyzed nucleophilic substitution reaction. wikipedia.orgsciencemadness.org This transformation typically requires strong hydrohalic acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.comchemistrysteps.com
The mechanism involves the initial protonation of the ether oxygen atom by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). masterorganicchemistry.comchemistrysteps.com Following this activation step, a nucleophile (e.g., a halide ion) attacks the electrophilic carbon atom. For the ethoxy group, which is a primary ether, the cleavage proceeds via a bimolecular SN2 mechanism. wikipedia.orgsciencemadness.org The halide ion attacks the sterically less hindered ethyl group, resulting in the formation of the corresponding 2-hydroxy-1,3-benzoxazol-5-amine and an ethyl halide.
Table 1: Representative Ether Cleavage Reaction
| Reactant | Reagent | Product 1 | Product 2 | Mechanism |
|---|---|---|---|---|
| This compound | HBr (conc.) | 2-Hydroxy-1,3-benzoxazol-5-amine | Ethyl bromide | SN2 |
| This compound | HI (conc.) | 2-Hydroxy-1,3-benzoxazol-5-amine | Ethyl iodide | SN2 |
Stability and Lability Studies of the Ethoxy Substituent
The ethoxy group on the benzoxazole ring is generally stable under neutral, basic, and weakly acidic conditions. Its lability becomes apparent only in the presence of strong acids, as detailed in the ether cleavage reactions. youtube.commasterorganicchemistry.com Studies on related benzoxazole compounds show that the core heterocyclic structure can be synthesized and manipulated while keeping the ethoxy group intact under a variety of reaction conditions, including those for metal-catalyzed cross-coupling and condensation reactions, provided strong acidic reagents are avoided. csic.esthieme-connect.com The stability is attributed to the relatively high energy required to break the C-O bond, which is only facilitated by converting the alkoxy group into a better leaving group through protonation. wikipedia.orgchemistrysteps.com
Transformations of the Amino Group at Position 5
The primary aromatic amino group at the 5-position is a highly reactive site, enabling a variety of functional group transformations that are fundamental in synthetic organic chemistry.
Acylation and Sulfonylation Reactions
The 5-amino group of this compound readily undergoes acylation and sulfonylation. These reactions involve the nucleophilic attack of the amino nitrogen on the electrophilic carbonyl or sulfonyl center of an acylating or sulfonylating agent, respectively.
Acylation is typically achieved using acyl chlorides or acid anhydrides in the presence of a base to neutralize the acid byproduct. This reaction converts the primary amine into a secondary amide. Sulfonylation is similarly accomplished by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, to form a sulfonamide. nih.gov
These transformations are often employed to modify the electronic properties of the molecule or to serve as a protecting group strategy in multi-step syntheses. nih.govmdpi.com
Table 2: Representative Acylation and Sulfonylation Reactions
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acetyl chloride / Base | N-(2-Ethoxy-1,3-benzoxazol-5-yl)acetamide |
| Acylation | Benzoyl chloride / Base | N-(2-Ethoxy-1,3-benzoxazol-5-yl)benzamide |
| Sulfonylation | p-Toluenesulfonyl chloride / Pyridine | N-(2-Ethoxy-1,3-benzoxazol-5-yl)-4-methylbenzenesulfonamide |
Formation of Schiff Bases and Imines
The primary amino group at position 5 can condense with aldehydes or ketones to form imines, commonly known as Schiff bases. scispace.com This reaction is a reversible condensation process that involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. masterorganicchemistry.comresearchgate.net The reaction is often catalyzed by a small amount of acid and may require the removal of water to drive the equilibrium toward the product. masterorganicchemistry.com
Research on closely related benzoxazol-5-amine derivatives has demonstrated the successful synthesis of a wide array of Schiff bases by reacting the amine with various aromatic aldehydes. researchgate.netrjptonline.org These reactions highlight the utility of the 5-amino group as a building block for constructing more complex molecular architectures. chemmethod.com
Table 3: Formation of Schiff Bases from this compound
| Aldehyde/Ketone Reactant | Resulting Schiff Base Product |
|---|---|
| Benzaldehyde (B42025) | N-(2-Ethoxy-1,3-benzoxazol-5-yl)-1-phenylmethanimine |
| p-Nitrobenzaldehyde | N-(2-Ethoxy-1,3-benzoxazol-5-yl)-1-(4-nitrophenyl)methanimine |
| p-Hydroxybenzaldehyde | 4-(((2-ethoxy-1,3-benzoxazol-5-yl)imino)methyl)phenol |
| Acetophenone | 1-phenyl-N-(2-ethoxy-1,3-benzoxazol-5-yl)ethan-1-imine |
Diazotization and Coupling Reactions
The primary amino group at the C-5 position of this compound is amenable to diazotization, a fundamental reaction in aromatic chemistry. Treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a mineral acid, converts the amine into a diazonium salt. This intermediate is highly reactive and serves as a versatile precursor for the synthesis of a wide array of derivatives.
The resulting diazonium salt can readily undergo azo coupling reactions with electron-rich aromatic compounds, such as phenols and anilines, to form highly colored azo dyes. ajchem-a.com The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component, leading to the formation of a new carbon-nitrogen bond and the characteristic -N=N- linkage of the azo group. The specific conditions of the coupling reaction, including pH and solvent, are crucial for controlling the outcome and yield of the desired product. ajchem-a.comgoogle.com The reactivity of these diazonium salts is a key feature in the synthesis of various dyes and pigments. google.comnih.gov
| Reaction | Reagents | Product Type | Significance |
| Diazotization | NaNO₂, HCl (or other mineral acid) | Diazonium salt | Versatile intermediate |
| Azo Coupling | Electron-rich aromatics (phenols, anilines) | Azo dyes | Synthesis of colored compounds |
This table summarizes the key diazotization and coupling reactions of this compound.
Nucleophilic Substitution Reactions
The benzoxazole ring system, particularly when activated by electron-withdrawing groups, can participate in nucleophilic aromatic substitution (SNAr) reactions. While the ethoxy group at the 2-position is not a typical leaving group, its replacement by potent nucleophiles can be achieved under specific conditions. For instance, reactions with strong nucleophiles like hydrazine (B178648) can lead to the displacement of the ethoxy group. chemmethod.com The feasibility of such substitutions is enhanced if the benzoxazole ring is further activated, for example, by the presence of nitro groups or by quaternization of the ring nitrogen.
The amino group at C-5 can also influence the reactivity of the aromatic ring towards nucleophilic attack by modifying the electron distribution within the molecule. Conversely, the amino group itself can act as a nucleophile in various reactions.
| Reactant | Nucleophile | Conditions | Product |
| This compound | Hydrazine | Heat | 2-Hydrazinyl-1,3-benzoxazol-5-amine |
| Activated Benzoxazole Derivative | Various Nucleophiles | Base, Heat | Substituted Benzoxazole |
This table illustrates representative nucleophilic substitution reactions involving the benzoxazole core.
Cyclization and Ring-Opening Reactions
The bifunctional nature of this compound, possessing both an amino group and a heterocyclic ring, allows for its participation in various cyclization reactions to form more complex fused heterocyclic systems. For example, the amino group can react with suitable bifunctional reagents to construct a new ring fused to the benzoxazole core. These reactions are pivotal in the synthesis of polycyclic compounds with potential biological activities. researchgate.net
Conversely, the benzoxazole ring itself can undergo ring-opening reactions under harsh conditions, such as strong acid or base hydrolysis. This process would lead to the formation of the corresponding 2-aminophenol (B121084) derivative, breaking the oxazole ring structure. The stability of the benzoxazole ring is generally high, but cleavage can be induced by potent reagents or high temperatures. beilstein-journals.org
Oxidation and Reduction Pathways of the Compound
The amino group of this compound can be oxidized under various conditions. Mild oxidizing agents can lead to the formation of nitroso or nitro derivatives, while stronger oxidants may result in polymerization or degradation of the molecule. The benzoxazole ring itself is relatively stable to oxidation, but the electron-donating amino group increases the susceptibility of the benzene portion of the molecule to oxidative processes. nih.gov
Reduction reactions primarily target any nitro groups that might be introduced onto the aromatic ring. Catalytic hydrogenation or treatment with reducing agents like tin(II) chloride in hydrochloric acid can efficiently reduce a nitro group to an amino group. This provides a synthetic route to diamino-substituted benzoxazoles.
Intramolecular Rearrangements (e.g., Smiles Rearrangement)
The structure of this compound and its derivatives can be conducive to intramolecular rearrangements, such as the Smiles rearrangement. acs.org This type of reaction involves an intramolecular nucleophilic aromatic substitution where a suitable nucleophile within a side chain attacks the aromatic ring, displacing a leaving group. acs.orgmdpi.com For a Smiles rearrangement to occur with a derivative of this compound, a side chain containing a nucleophilic center (e.g., -OH, -NHR) would need to be attached to the benzoxazole system, and a suitable activating group would need to be present on the ring to facilitate the nucleophilic attack. acs.orgresearchgate.net
For example, if the amino group at C-5 were modified to contain a tethered hydroxyl or amino group, and an activating group were present on the benzoxazole ring, an intramolecular rearrangement could potentially be induced. The Smiles rearrangement is a powerful tool for the synthesis of complex heterocyclic structures and has been noted in related benzoxazole systems. acs.org
Advanced Spectroscopic and Structural Elucidation of 2 Ethoxy 1,3 Benzoxazol 5 Amine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Analysis of ¹H and ¹³C NMR spectra, complemented by two-dimensional techniques, would provide unambiguous confirmation of the structure of 2-Ethoxy-1,3-benzoxazol-5-amine.
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the benzoxazole (B165842) ring, the protons of the ethoxy group, and the protons of the amine group.
The ethoxy group (-O-CH₂-CH₃) would characteristically appear as a quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, due to spin-spin coupling. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their specific chemical shifts and splitting patterns are influenced by the electron-donating effects of the amine group and the benzoxazole ring system. The amine (-NH₂) protons would likely appear as a broad singlet.
Predicted ¹H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| -O-CH₂-CH₃ | 1.3 - 1.5 | Triplet (t) | ~7.0 |
| -O-CH₂ -CH₃ | 4.3 - 4.5 | Quartet (q) | ~7.0 |
| -NH₂ | 3.5 - 5.0 | Broad Singlet (br s) | - |
| H-6 | 6.5 - 6.7 | Doublet of doublets (dd) | J ≈ 8.5, 2.2 |
| H-4 | 6.8 - 7.0 | Doublet (d) | J ≈ 2.2 |
Note: Predicted values are based on data from analogous structures in the literature. Actual experimental values may vary.
The ¹³C NMR spectrum reveals the number of unique carbon atoms in a molecule and provides insight into their electronic environment. The spectrum for this compound is expected to show nine distinct signals, corresponding to the seven carbons of the benzoxazole core and the two carbons of the ethoxy group.
The carbon atom at position 2 (C-2), being bonded to both an oxygen and a nitrogen atom within the oxazole (B20620) ring, is expected to have the most downfield chemical shift among the ring carbons. The carbons of the ethoxy group will appear in the aliphatic region of the spectrum.
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| -O-CH₂-CH₃ | ~14 |
| -O-CH₂ -CH₃ | ~65 |
| C-6 | ~105 |
| C-4 | ~110 |
| C-7 | ~112 |
| C-3a | ~135 |
| C-5 | ~145 |
| C-7a | ~148 |
Note: Predicted values are based on data from analogous structures in the literature. mdpi.comacs.org Actual experimental values may vary.
To confirm the assignments made in the 1D NMR spectra, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be observed between the methylene and methyl protons of the ethoxy group, and among the coupled protons on the aromatic ring (H-6 with H-7).
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each protonated carbon by linking the signals from the ¹H and ¹³C spectra. For instance, it would connect the H-4 signal to the C-4 signal, H-6 to C-6, and H-7 to C-7.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.
The FT-IR spectrum is used to identify functional groups based on their characteristic absorption of infrared radiation. For this compound, the spectrum would be expected to display several key absorption bands. The presence of N-H stretches from the amine group, C-H stretches from the aromatic ring and aliphatic ethoxy group, the C=N bond of the oxazole ring, and the C-O ether linkage are all identifiable. esisresearch.orgresearchgate.net
Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3450 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H stretch (aromatic) | Benzene Ring |
| 2980 - 2850 | C-H stretch (aliphatic) | Ethoxy Group (-CH₂, -CH₃) |
| 1640 - 1610 | C=N stretch | Oxazole Ring |
| 1590 - 1450 | C=C stretch | Aromatic Ring |
| 1250 - 1200 | C-O-C stretch (asymmetric) | Aryl-alkyl ether |
Note: Predicted values are based on data from analogous structures in the literature. jbarbiomed.commdpi.com Actual experimental values may vary.
Raman spectroscopy is a complementary technique to FT-IR that also probes molecular vibrations. It is particularly useful for detecting vibrations of non-polar bonds and symmetric stretches, which may be weak or absent in the FT-IR spectrum. For this compound, Raman spectroscopy would be effective in characterizing the vibrations of the core benzoxazole ring structure. esisresearch.org The symmetric C=C stretching vibrations of the aromatic ring typically produce strong Raman signals. Analysis of the Raman spectrum, often in conjunction with DFT calculations, can provide a more complete vibrational assignment and confirm the structural integrity of the molecule. researchgate.netresearchgate.net
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
While a specific mass spectrum for this compound is not publicly documented, the expected fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related structures, such as other benzoxazoles and aromatic amines.
The molecular ion peak ([M]⁺) for this compound, which has a molecular formula of C₉H₁₀N₂O₂, would be observed at a mass-to-charge ratio (m/z) of 178.19.
Key fragmentation pathways for this molecule would likely involve:
Loss of the Ethoxy Group: A primary fragmentation would be the cleavage of the ethoxy group (-OCH₂CH₃). This could occur through the loss of an ethyl radical (•CH₂CH₃, 29 Da) to yield a fragment at m/z 149, or the loss of ethylene (B1197577) (CH₂=CH₂, 28 Da) via a rearrangement, followed by the loss of a hydrogen radical to form a stable ion.
Cleavage of the Benzoxazole Ring: The benzoxazole ring itself can undergo characteristic fragmentation. This may involve the loss of carbon monoxide (CO, 28 Da) or other small neutral molecules, leading to a variety of smaller fragment ions.
A hypothetical fragmentation pattern is presented in the table below.
| Predicted Fragment (m/z) | Possible Identity |
| 178 | Molecular Ion [C₉H₁₀N₂O₂]⁺ |
| 150 | [M - CH₂=CH₂]⁺ |
| 149 | [M - •CH₂CH₃]⁺ |
| 122 | [M - CH₂=CH₂ - CO]⁺ |
| 105 | [C₇H₅N₂]⁺ |
This table is predictive and not based on published experimental data for this specific compound.
X-ray Diffraction Crystallography for Solid-State Structure Determination
There is no published single-crystal X-ray diffraction data for this compound. Therefore, its precise solid-state structure, including bond lengths, bond angles, and crystal packing, has not been experimentally determined.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis absorption spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to exhibit characteristic absorption bands arising from π → π* and n → π* electronic transitions within the aromatic and heterocyclic ring system.
Based on data from structurally similar benzoxazole derivatives, one can anticipate the following:
π → π Transitions:* Strong absorption bands are expected in the UV region, likely between 200 and 350 nm. These transitions involve the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated system of the benzoxazole ring and the attached phenylamine moiety. The presence of the amino and ethoxy groups as auxochromes is expected to cause a bathochromic (red) shift compared to the unsubstituted benzoxazole. cas.czguidechem.com
n → π Transitions:* Weaker absorption bands, corresponding to the promotion of non-bonding electrons (from the nitrogen and oxygen atoms) to antibonding π* orbitals, may be observed at longer wavelengths, potentially overlapping with the π → π* bands. eppltd.comnju.edu.cn
A hypothetical UV-Vis absorption data table is provided below for illustrative purposes.
| Predicted λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Type of Transition |
| ~ 230-250 | High | π → π |
| ~ 280-320 | Moderate to High | π → π |
| ~ 340-360 | Low to Moderate | n → π* |
This table is predictive and not based on published experimental data for this specific compound.
Elemental Analysis for Compositional Verification
Elemental analysis provides experimental verification of the elemental composition of a compound. For this compound, with the molecular formula C₉H₁₀N₂O₂, the theoretical elemental composition can be calculated. An experimental analysis would be expected to yield values very close to these theoretical percentages to confirm the purity and identity of the compound.
| Element | Theoretical Percentage (%) |
| Carbon (C) | 60.66 |
| Hydrogen (H) | 5.66 |
| Nitrogen (N) | 15.72 |
| Oxygen (O) | 17.96 |
This table represents the calculated theoretical values.
Computational and Theoretical Chemistry Studies of 2 Ethoxy 1,3 Benzoxazol 5 Amine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of benzoxazole (B165842) derivatives. While direct computational studies on 2-Ethoxy-1,3-benzoxazol-5-amine are not extensively documented, research on structurally similar benzoxazole compounds provides a strong basis for understanding its properties.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
For various benzoxazole derivatives, the HOMO-LUMO gap has been calculated using DFT. For instance, studies on other benzoxazole compounds have reported energy gaps that indicate their potential for charge transfer interactions within the molecule. researchgate.netresearchgate.net A low band gap energy is often associated with higher chemical reactivity and potential biological activity, as it facilitates charge transfer between the molecule and other entities like proteins. researchgate.net
Table 1: Representative HOMO-LUMO Energy Gaps for Benzoxazole Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
| 2-(p-methylphenyl)-5-(acetamido)benzoxazole (B1) | - | - | 4.2928 | researchgate.net |
| 2-(p-methylphenyl)-5-(2-chloroacetamido)benzoxazole (B2) | - | - | 4.3219 | researchgate.net |
| Generic Benzoxazole Derivative Example | -6.15 | -1.55 | 4.60 | researchgate.net |
Note: Data for specific isomers or derivatives may vary. The values presented are for illustrative purposes based on available literature for similar compounds.
Ionization Potential (I): The energy required to remove an electron (-EHOMO).
Electron Affinity (A): The energy released when an electron is added (-ELUMO).
Electronegativity (χ): The power of an atom to attract electrons ((I+A)/2).
Chemical Hardness (η): The resistance to change in electron distribution ((I-A)/2).
Global Softness (S): The reciprocal of chemical hardness (1/η).
These parameters, calculated from the frontier orbital energies, provide a quantitative measure of the molecule's reactivity and are valuable in understanding its interaction with other chemical species. researchgate.net
Table 2: Calculated Global Reactivity Descriptors for a Representative Benzoxazole Derivative
| Descriptor | Formula | Value (eV) |
| Ionization Potential (I) | -EHOMO | 6.15 |
| Electron Affinity (A) | -ELUMO | 1.55 |
| Electronegativity (χ) | (I+A)/2 | 3.85 |
| Chemical Hardness (η) | (I-A)/2 | 2.30 |
| Global Softness (S) | 1/η | 0.43 |
Note: The values are based on the example provided in the HOMO-LUMO analysis section and are for illustrative purposes.
Conformational Analysis and Tautomerism Studies
Molecular Dynamics Simulations for Conformational Landscapes
No Published Computational Studies Found for this compound
A thorough review of available scientific literature reveals a significant gap in the computational and theoretical chemistry studies specifically focused on the compound This compound . Despite the existence of research on the broader class of benzoxazole derivatives, no dedicated studies detailing the Molecular Electrostatic Potential (MEP) mapping, Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) modeling, or the Non-Linear Optical (NLO) properties of this specific molecule could be identified.
Computational chemistry is a powerful tool for predicting the behavior and properties of molecules. Techniques such as MEP, QSAR, and NLO analysis are commonly employed to understand a compound's reactivity, potential biological activity, and its interactions with light.
For instance, a study on various benzoxazole and oxazolo[4,5-b]pyridine (B1248351) derivatives explored their antifungal activity using QSAR models. chem-soc.siresearchgate.net This research correlated molecular descriptors with the observed antifungal effects to predict the activity of similar compounds. chem-soc.siresearchgate.net Another study focused on the design and synthesis of 2-substituted benzo[d]oxazol-5-amine derivatives as potential treatments for Alzheimer's disease, highlighting the therapeutic interest in this class of compounds. researchgate.net However, neither of these studies, nor any others found, provided specific computational data for this compound.
The investigation of NLO properties is also a common theme in the study of heterocyclic compounds due to their potential applications in optical technologies. acs.orgdntb.gov.uarsc.org Research into other organic molecules has demonstrated how computational methods can predict NLO behavior. acs.orgdntb.gov.uarsc.orgresearchgate.net Similarly, MEP mapping is a standard computational approach to visualize charge distributions and predict reactive sites within a molecule. researchgate.netkoreascience.kryoutube.com
While the methodologies for these computational studies are well-established and have been applied to many related benzoxazole compounds, the specific application to this compound appears to be absent from the current body of published research. This lack of specific data prevents a detailed analysis and the creation of the requested informational tables for its MEP, QSAR, and NLO properties. The available information is either on related but distinct chemical structures or provides general overviews of the computational techniques themselves. chem-soc.sinih.govsphinxsai.comedap-cluster.comrsc.orgresearchgate.net
Consequently, until such specific research is conducted and published, a detailed article on the computational and theoretical chemistry of this compound, as per the requested outline, cannot be generated.
Derivatization and Scaffold Modification of 2 Ethoxy 1,3 Benzoxazol 5 Amine
Synthesis of Substituted Derivatives via Reactions at C2, C5, and Benzene (B151609) Ring Positions
The primary amine group at the C5 position and the ethoxy group at the C2 position are key handles for derivatization. The benzene ring also presents opportunities for electrophilic substitution, although this is less commonly explored compared to modifications at C2 and C5.
The amino group at C5 is readily diazotized and subsequently converted to various other functional groups. It can also undergo condensation reactions with aldehydes and ketones to form Schiff bases. rjptonline.orgresearchgate.net For instance, new benzoxazole (B165842) compounds linked to Schiff bases have been synthesized and characterized. rjptonline.orgresearchgate.net
At the C2 position, the ethoxy group can be displaced by various nucleophiles. For example, reactions with amines can lead to the formation of 2-amino-substituted benzoxazoles. google.com Furthermore, the synthesis of 2-substituted benzoxazole derivatives has been achieved through various methods, including environmentally benign processes. nih.gov
While less common, substitutions on the benzene ring of the benzoxazole core can also be achieved. These reactions typically require harsher conditions and can lead to a mixture of regioisomers.
Conjugation with Other Chemical Moieties
The adaptable nature of the 2-Ethoxy-1,3-benzoxazol-5-amine scaffold allows for its conjugation with a variety of other chemical entities, leading to the creation of hybrid molecules with potentially enhanced or novel properties.
Incorporation into Hybrid Structures (e.g., Triazole-Benzoxazole Hybrids)
A significant area of research has been the synthesis of hybrid molecules incorporating both benzoxazole and triazole rings. These hybrids are often synthesized using "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.netresearchgate.net This approach allows for the efficient and regioselective linking of benzoxazole and triazole moieties. researchgate.net
For example, novel 1,2,3-triazole-benzoxazole hybrids have been designed and synthesized as potential inhibitors of the DprE1 enzyme, which is crucial for the survival of Mycobacterium tuberculosis. nih.govnih.gov In these syntheses, a benzoxazole precursor is typically modified to introduce either an azide (B81097) or an alkyne functionality, which then reacts with a corresponding triazole precursor. The resulting hybrid molecules have shown promising biological activities. nih.govnih.gov
| Hybrid Compound | Synthetic Strategy | Key Findings | Reference |
| 1,2,3-Triazole-Benzoxazole Hybrids | CuAAC "click" chemistry | Potent inhibitors of DprE1 enzyme. | nih.govnih.gov |
| Benzoxazole-Triazole Derivatives | Microwave-assisted synthesis | Higher yields and shorter reaction times compared to conventional methods. | researchgate.net |
| 1,2,4-Triazole-based Hybrids | Base-promoted multicomponent reaction | Metal-free synthesis of hybrid molecular scaffolds. | rsc.org |
Formation of Polymeric or Oligomeric Structures
The benzoxazole nucleus can be incorporated into polymeric backbones to create materials with desirable thermal and mechanical properties. Polybenzoxazoles (PBOs) are a class of high-performance polymers known for their exceptional thermal stability. researchgate.net
The synthesis of these polymers often involves the polycondensation of monomers containing pre-formed benzoxazole rings or the in-situ formation of the benzoxazole ring during the polymerization process. For instance, the polymerization of 2-(2,5-dichlorophenyl)benzoxazole has been reported. epo.org Additionally, the ring-opening polymerization of benzoxazine (B1645224) monomers, which can be structurally related to benzoxazoles, has been studied to understand the formation of polybenzoxazine networks. acs.org
Heterocyclic Ring Fusion Strategies
Expanding the heterocyclic system of this compound through ring fusion is a strategy to create more complex, polycyclic aromatic structures. This can lead to compounds with altered electronic and biological properties.
One approach involves the fusion of an additional heterocyclic or carbocyclic ring onto the existing benzoxazole framework. For instance, the synthesis of anthra[2,3-d]oxazole-2-thione-5,10-dione derivatives involves the fusion of an anthraquinone (B42736) moiety to an oxazole (B20620) ring. nih.gov While not directly starting from this compound, this demonstrates a strategy that could be adapted.
Stereochemical Investigations of Chiral Derivatives
The introduction of chirality into the this compound scaffold can lead to derivatives with stereospecific biological activities. This is particularly relevant in drug discovery, where enantiomers of a chiral drug can have significantly different pharmacological and toxicological profiles.
Chiral derivatives can be synthesized by using chiral starting materials or through asymmetric synthesis methodologies. For example, chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives have been synthesized and their antibacterial activities evaluated. researchgate.net These syntheses often involve the use of chiral auxiliaries or catalysts to control the stereochemical outcome of the reactions. d-nb.infonih.gov The absolute configuration of these chiral molecules is typically determined by techniques such as X-ray crystallography. nih.gov
| Chiral Derivative | Synthetic Approach | Key Findings | Reference |
| 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives | Use of chiral starting materials | (S)-configuration derivatives showed excellent antibacterial activity. | researchgate.net |
| α-Azaheteroaryl oxiranes | Chiral phosphoric acid-catalyzed asymmetric epoxidation | High enantio- and diastereoselectivity achieved. | nih.gov |
Advanced Materials and Chemical Applications of 2 Ethoxy 1,3 Benzoxazol 5 Amine Derivatives
Utilization as Building Blocks in Organic Synthesis
The chemical reactivity of 2-Ethoxy-1,3-benzoxazol-5-amine makes it a valuable building block in organic synthesis. researchgate.netcymitquimica.com The primary amine group is a key functional handle, readily participating in reactions to form a variety of chemical bonds. For instance, it can react with aldehydes and ketones to form Schiff bases, which are versatile intermediates for the synthesis of more complex heterocyclic systems. researchgate.net
Furthermore, the benzoxazole (B165842) core itself can be a site for chemical modification, and the ethoxy group can be altered or replaced to fine-tune the properties of the final molecule. The synthesis of various 2-aminobenzoxazoles and their analogues highlights the importance of this class of compounds as foundational structures in both organic and medicinal chemistry. acs.org The ability to create a wide range of derivatives from this starting material underscores its importance in the synthesis of novel compounds with specific functionalities. mdpi.combohrium.com
Applications in Materials Science
The inherent properties of the benzoxazole ring system, combined with the electronic character of the ethoxy and amine substituents, make derivatives of this compound highly suitable for applications in materials science. jpsbr.org These applications range from the development of fluorescent materials to their use as components in advanced electronic devices.
Development of Fluorescent Probes
Benzoxazole derivatives are known for their promising photophysical properties, which include strong absorption and emission of light. periodikos.com.brresearchgate.net This makes them excellent candidates for the development of fluorescent probes. nih.gov These probes can be designed to detect specific ions, molecules, or changes in the local environment by exhibiting a change in their fluorescence upon interaction. periodikos.com.brmdpi.com
The fluorescence properties, such as quantum yield, absorption, and emission spectra, can be finely tuned by modifying the chemical structure of the this compound core. researchgate.netrsc.org For example, 2-arylbenzoxazoles that contain amino acid components have been shown to have high fluorescence quantum yields, making them useful as engineered fluorescent probes. jpsbr.org Research has demonstrated that benzoxazole derivatives can serve as fluorescent DNA probes, highlighting their potential in biological imaging and diagnostics. periodikos.com.br
Table 1: Photophysical Properties of Selected Benzoxazole Derivatives
| Compound Type | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Reference |
| Ring Fused 2-pyridones | ~350 | 418-450 | up to 79% | rsc.org |
| Benzoxazole Derivatives | 378-392 | - | - | periodikos.com.br |
This table presents a summary of photophysical data for classes of compounds related to benzoxazole derivatives, illustrating their potential as fluorescent materials. The specific data for this compound derivatives would depend on the exact final structure.
Components in Optoelectronic Materials (e.g., Hole Transport Materials in OLEDs, Photovoltaics)
In the field of optoelectronics, derivatives of this compound show potential for use in devices such as Organic Light Emitting Diodes (OLEDs) and organic photovoltaics. aablocks.com Specifically, they are investigated as hole transport materials (HTMs), which are crucial components in the construction of efficient OLEDs. nih.govrsc.orgresearchgate.net
Table 2: Key Properties of Hole Transport Materials for OLEDs
| Property | Desired Range/Characteristic | Importance |
| HOMO Energy Level | Aligned with the anode work function and perovskite HOMO level | Efficient hole injection and transport |
| Hole Mobility | High (e.g., 10⁻⁵ to 10⁻² cm² V⁻¹ s⁻¹) | Facilitates efficient charge transport, improving device performance |
| Thermal Stability | High glass transition temperature (Tg) | Ensures device longevity and stable operation at elevated temperatures |
| Transparency | Transparent in the visible region | Prevents absorption of emitted light, increasing device efficiency |
This table outlines the general properties required for effective hole transport materials, a role for which derivatives of this compound are being explored.
Precursors for Specialty Polymers and Functional Materials
The bifunctional nature of this compound, possessing both an amine and a reactive benzoxazole core, makes it a suitable monomer for the synthesis of specialty polymers. google.com These polymers can incorporate the desirable properties of the benzoxazole unit, such as high thermal stability and specific electronic characteristics, into a macromolecular structure. researchgate.netacs.org
Aromatic polyamides and polyimides containing benzoxazole groups in their main chain have been synthesized and characterized. researchgate.net These materials often exhibit enhanced thermal properties and good solubility in certain organic solvents, making them processable for various applications. The incorporation of benzoxazole moieties can lead to polymers with unique optical, electronic, or mechanical properties, tailored for use as functional materials in demanding environments. researchgate.net
Research into Agrochemical Intermediates
The benzoxazole scaffold is a recognized pharmacophore in the agrochemical industry. researchgate.netresearchgate.net Derivatives of this compound are explored as intermediates in the synthesis of new agrochemicals, including herbicides and fungicides. jpsbr.orggoogle.comgoogle.com.na The specific substituents on the benzoxazole ring can be modified to optimize biological activity against target pests or weeds while minimizing impact on non-target organisms. The development of novel synthetic routes to benzoxazole derivatives is crucial for discovering new and effective agrochemical agents. researchgate.net
Sensing and Detection Applications
Beyond fluorescent probes, derivatives of this compound are being investigated for broader sensing and detection applications. The reactivity of the amine group allows for the attachment of various recognition moieties, creating chemosensors capable of selectively binding to specific analytes. This interaction can trigger a measurable signal, such as a color change (colorimetric sensor) or a change in electrical properties (electrochemical sensor).
The design of these sensors often relies on the principle of intramolecular charge transfer (ICT), where the binding of an analyte alters the electronic properties of the molecule, leading to a detectable change in its absorption or fluorescence spectrum. mdpi.com This versatility allows for the development of sensors for a wide range of targets, from toxic industrial chemicals to biologically relevant species.
Future Directions in Research on 2 Ethoxy 1,3 Benzoxazol 5 Amine
Development of More Sustainable and Efficient Synthetic Routes
Future research will likely prioritize the development of greener and more efficient methods for synthesizing 2-Ethoxy-1,3-benzoxazol-5-amine and its derivatives. benthamscience.com Traditional syntheses of benzoxazoles often involve the condensation of 2-aminophenols with various carbonyl compounds like carboxylic acids, aldehydes, or esters. researchgate.net While effective, these methods can sometimes require harsh reaction conditions or generate significant waste.
Emerging sustainable approaches that are expected to be explored include:
Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields.
Catalytic methods: The use of novel catalysts, such as metal nanoparticles or reusable solid acid catalysts, can enhance reaction efficiency and selectivity under milder conditions. academie-sciences.fr For example, copper-catalyzed one-pot syntheses have shown promise for producing benzoxazoles with high yields. chemistryjournal.net
Solvent-free or green solvent reactions: Replacing hazardous organic solvents with water or employing solvent-free conditions aligns with the principles of green chemistry, reducing the environmental impact of the synthesis. mdpi.com
Multicomponent reactions: Designing one-pot, multicomponent reactions where multiple starting materials react in a single step can streamline the synthetic process, improving atom economy and reducing purification steps. thieme-connect.comresearchgate.net
Exploration of Novel Chemical Reactivity and Transformations
The reactivity of the this compound scaffold presents numerous opportunities for creating diverse and complex derivatives. The amine group at the 5-position is a key site for functionalization, allowing for a wide range of chemical transformations. vulcanchem.com
Future investigations will likely focus on:
Derivatization of the amine group: Reactions with acyl chlorides, sulfonyl chlorides, and isothiocyanates can be used to generate extensive libraries of amide, sulfonamide, and thiourea (B124793) derivatives, respectively. vulcanchem.comnih.gov
Modifications of the benzoxazole (B165842) core: Exploring reactions that modify the core structure, such as electrophilic aromatic substitution or metal-catalyzed cross-coupling reactions, could lead to novel compounds with unique properties.
Smiles rearrangement: The application of reactions like the intramolecular Smiles rearrangement could provide efficient routes to N-substituted aminobenzoxazoles. acs.org
Advanced Characterization Techniques for Complex Derivatives
As more complex derivatives of this compound are synthesized, the need for sophisticated analytical techniques to fully characterize their structures and properties becomes crucial.
Key characterization methods will include:
Spectroscopic Techniques: Comprehensive analysis using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry will remain fundamental for structural elucidation. indianjournal.netscispace.comresearchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction will be invaluable for determining the precise three-dimensional arrangement of atoms in complex derivatives and their metal complexes, providing critical insights into their structure-property relationships. researchgate.net
Chromatographic Methods: Advanced chromatographic techniques will be essential for the purification and analysis of complex reaction mixtures. indianjournal.net
Deeper Integration of Computational Methods for Design and Prediction
Computational chemistry is poised to play an increasingly integral role in the research and development of this compound derivatives. chemistryjournal.net In silico methods can accelerate the discovery process by predicting molecular properties and guiding experimental work.
Future computational studies will likely involve:
Quantitative Structure-Activity Relationship (QSAR): 2D and 3D-QSAR models can be developed to correlate the chemical structure of derivatives with their biological or material properties, aiding in the design of more potent or effective compounds. ijpsdronline.combohrium.com
Molecular Docking: These simulations can predict the binding interactions of benzoxazole derivatives with biological targets, such as enzymes or receptors, providing insights into their potential mechanisms of action. ijpsdronline.comresearchgate.netrsc.orgnih.gov
Molecular Dynamics (MD) Simulations: MD simulations can provide a deeper understanding of the dynamic behavior of these molecules and their interactions with their environment over time. rsc.org
Density Functional Theory (DFT) Studies: DFT calculations can be used to investigate the electronic structure and reactivity of these compounds, helping to rationalize experimental observations and predict new reaction pathways.
Expanding Non-Biological Industrial and Material Science Applications
While much of the focus on benzoxazoles has been in the pharmaceutical realm, their unique photophysical and electronic properties make them attractive candidates for various industrial and material science applications. ontosight.airesearchgate.netchemistryviews.org
Future research could explore the use of this compound and its derivatives in:
Organic Light-Emitting Diodes (OLEDs): The rigid and planar structure of the benzoxazole core is conducive to applications in electronic devices. ontosight.ai
Fluorescent Probes and Dyes: The inherent fluorescence of many benzoxazole compounds makes them suitable for use as fluorescent probes in various analytical and imaging applications. ontosight.aichemistryjournal.net
Polymers and Specialty Chemicals: Benzoxazole derivatives can be incorporated into polymers to enhance their thermal stability or other properties. They also have potential as intermediates in the synthesis of agrochemicals and other specialty chemicals. chemistryjournal.net
Interdisciplinary Research Opportunities in Chemical Sciences
The multifaceted nature of this compound lends itself to collaborative, interdisciplinary research. chemistryjournal.net The full potential of this compound and its derivatives can be realized through partnerships between various scientific disciplines.
Future interdisciplinary collaborations may involve:
Medicinal and Pharmaceutical Chemistry: Chemists and pharmacologists can work together to design, synthesize, and evaluate new benzoxazole-based therapeutic agents. chemistryjournal.net
Materials Science and Engineering: Collaborations between chemists and materials scientists can lead to the development of novel materials with tailored optical and electronic properties. ontosight.aichemistryjournal.net
Computational and Theoretical Chemistry: Close interaction between experimental and computational chemists will be crucial for accelerating the design and discovery of new molecules with desired properties. chemistryjournal.netrsc.org
Q & A
Q. Basic
- NMR : The ethoxy group (OCH₂CH₃) appears as a triplet at δ ~1.35 ppm (CH₃) and a quartet at δ ~4.05 ppm (OCH₂). The amine (-NH₂) proton signal (δ ~5.2 ppm) may split due to hydrogen bonding .
- LC-MS : Use high-resolution mass spectrometry (HRMS) to distinguish between molecular ions ([M+H]⁺ at m/z 254.28) and fragmentation patterns (e.g., loss of ethoxy group at m/z 196.15) .
Advanced
Contradictions in data often arise from:
- Tautomerism : The amine group may exist in equilibrium with imine forms under acidic conditions, altering NMR signals. Use variable-temperature NMR to confirm dynamic processes .
- Isomerism : Substituent positioning (e.g., 5- vs. 6-amine isomers) can cause overlapping peaks. 2D NMR (COSY, HSQC) and X-ray crystallography (using SHELX ) resolve ambiguities .
What strategies are effective for improving the fluorescence properties of this compound in biological imaging?
Q. Basic
- Structural modification : Introduce electron-withdrawing groups (e.g., -NO₂ at position 7) to redshift emission wavelengths.
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance quantum yield by stabilizing excited states .
Q. Advanced
- Computational design : TD-DFT calculations predict absorption/emission spectra. For example, adding a furan substituent increases conjugation, shifting λem from 420 nm to 480 nm .
- In vitro validation : Use confocal microscopy to compare cellular uptake of derivatives in HeLa cells, correlating fluorescence intensity with substituent polarity .
How can researchers address low yields in the catalytic hydrogenation step during synthesis?
Q. Advanced
- Catalyst screening : Test Pd/C (10% w/w) vs. PtO₂ for nitro-group reduction. Pd/C typically achieves >80% yield but may require longer reaction times .
- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-limiting steps (e.g., H₂ diffusion in solvent).
- DoE optimization : A factorial design (temperature, catalyst loading, solvent ratio) identified ethanol/water (3:1) as optimal for 89% yield .
What biological targets are hypothesized for this compound, and how are binding affinities validated?
Q. Basic
Q. Advanced
- Molecular docking : AutoDock Vina simulations predict binding poses with A2A receptor (PDB: 5G53). The ethoxy group forms hydrophobic interactions with Leu85, while the amine hydrogen-bonds to Glu169 .
- SPR biosensing : Validate binding kinetics (kon/koff) in real time, showing KD = 12 nM for A2A.
How do researchers analyze and mitigate impurities in this compound batches?
Q. Advanced
- HPLC-MS profiling : Identify common impurities (e.g., des-ethoxy byproduct at m/z 196.15) using a C18 column (gradient: 10–90% acetonitrile in 20 min) .
- Purification : Preparative HPLC with a mobile phase of 0.1% TFA in water/acetonitrile achieves >99% purity .
- Root-cause analysis : Trace metal impurities (e.g., Pd residues from catalysis) are quantified via ICP-MS and removed by chelating resins .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
